REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[S:7][C:8]([Br:12])=[CH:9][C:10]=1[CH3:11])(=O)C.C([O-])([O-])=O.[K+].[K+]>CO>[Br:12][C:8]1[S:7][C:6]([CH2:5][OH:4])=[C:10]([CH3:11])[CH:9]=1 |f:1.2.3|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 Hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered (DCM)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product was chromatographed on silica gel (0-30% EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(S1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.61 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |